N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide
Description
Overview of N-(2-Methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide in Contemporary Chemical Research
This compound is a sulfonamide–epoxide hybrid compound characterized by the molecular formula C₁₆H₁₇NO₄S and a molecular weight of 319.38 g/mol. Its structure integrates a benzenesulfonamide core, a 2-methoxyphenyl group, and an oxirane (epoxide) moiety, creating a multifunctional scaffold. The SMILES notation (COC1=C(C=CC=C1)N(CC2CO2)S(=O)(=O)C3=CC=CC=C3) highlights the connectivity of these groups, with the sulfonamide sulfur atom adopting a tetrahedral geometry.
The compound’s physicochemical properties include a topological polar surface area (TPSA) of 59.14 Ų and a calculated logP of 2.29, indicating balanced hydrophilicity and membrane permeability. These attributes make it suitable for exploration in drug discovery, particularly for targets requiring moderate polarity, such as enzyme active sites.
Table 1: Key molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₇NO₄S |
| Molecular weight | 319.38 g/mol |
| TPSA | 59.14 Ų |
| logP | 2.29 |
| Rotatable bonds | 6 |
Rationale for Academic Investigation of Sulfonamide–Oxirane Hybrids
Sulfonamide–oxirane hybrids represent a strategic fusion of two pharmacophoric motifs:
- Sulfonamides : Known for their role in carbonic anhydrase inhibition, antimicrobial activity, and kinase modulation.
- Oxiranes : Reactive three-membered ether rings enabling nucleophilic ring-opening reactions, widely used in polymer chemistry and targeted drug delivery.
The integration of these groups creates compounds with dual functionality—biological activity from sulfonamides and synthetic versatility from epoxides. For instance, benzenesulfonamide derivatives have demonstrated carbonic anhydrase IX inhibitory effects, a target overexpressed in hypoxic tumors. Meanwhile, the oxirane moiety facilitates covalent binding to biological nucleophiles (e.g., cysteine residues), enhancing target engagement.
Historical Context and Evolution of Sulfonamide–Epoxide Chemistry
The convergence of sulfonamide and epoxide chemistry began in the mid-20th century with the discovery of sulfa drugs. Early work focused on sulfonamide antibiotics, but recent decades have seen diversification into hybrid structures. Key milestones include:
- 1950s : Development of epoxy resins incorporating sulfonamide crosslinkers for industrial applications.
- 2000s : Emergence of sulfonamide–epoxide hybrids in medicinal chemistry, exemplified by compounds targeting proteases and kinases.
- 2020s : Advances in crystallography and DFT calculations enabling precise structural analysis of hybrids like this compound.
Scope and Objectives of the Present Scholarly Analysis
This article aims to:
- Elucidate the synthetic pathways for this compound.
- Analyze its structural features using experimental and computational data.
- Evaluate potential applications in drug discovery and materials science.
- Discuss challenges in optimizing sulfonamide–epoxide hybrids for biological activity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-20-16-10-6-5-9-15(16)17(11-13-12-21-13)22(18,19)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSMNZLMXLWRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727125 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2-methoxyaniline with epichlorohydrin in the presence of a base to form the corresponding epoxide. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Diols or other oxidized derivatives
Reduction: Amines or other reduced derivatives
Substitution: Substituted sulfonamides or epoxide derivatives
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its epoxide group.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide would depend on its specific application. Generally, the epoxide group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. The sulfonamide group can interact with proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Structural Analogues with Varying N-Substituents
The target compound can be compared to other N-substituted benzenesulfonamides:
Key Observations :
- The benzyl and ethyl derivatives () prioritize lipophilicity and synthetic simplicity, whereas the oxirane-containing analogues () emphasize reactivity for downstream functionalization.
- The chirality of the epoxide group in N-Methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide () contrasts with the planar 2-methoxyphenyl group in the target compound, suggesting divergent applications in drug design or catalysis.
Crystallographic and Conformational Analysis
- Molecular Geometry : Crystal structures of N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide () reveal a dihedral angle of 76.2° between the benzene rings, while the ethyl derivative () shows a slightly more planar arrangement (82.5°). The oxirane group in the target compound likely introduces torsional strain, affecting packing and solubility.
Biological Activity
N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide is a synthetic organic compound notable for its structural features, including an epoxide and a sulfonamide functional group. Its potential biological activities have garnered attention in various fields, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 321.38 g/mol. The presence of the epoxide group allows for unique reactivity, which can be exploited in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.38 g/mol |
| CAS Number | 672280-58-9 |
| Density | 1.253 g/cm³ |
| Boiling Point | 509°C |
The biological activity of this compound is largely attributed to its ability to interact with various biological molecules, primarily through the epoxide group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with proteins and enzymes, potentially inhibiting their function. The sulfonamide moiety may also interact with specific receptors or enzymes, contributing to its bioactivity.
1. Neuronal Regulation
Research has highlighted the compound's potential as a modulator of G protein-gated inward rectifier potassium (GIRK) channels. A study demonstrated that N-(2-methoxyphenyl)benzenesulfonamide enhances GIRK channel activity in response to somatostatin, shifting the concentration-response curve and increasing maximum current responses . This suggests a role in neuronal signaling and potential therapeutic applications in neurological disorders.
3. Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. Sulfonamides are known to inhibit certain enzymes through competitive inhibition mechanisms, which could be explored further for therapeutic applications .
Case Studies and Research Findings
- GIRK Channel Modulation : In a study involving AtT20 pituitary cells, the application of N-(2-methoxyphenyl)benzenesulfonamide resulted in significant modulation of GIRK channels, indicating its potential as a neuromodulatory agent .
- Anticancer Activity : Although direct studies on this specific compound are scarce, related compounds have been shown to inhibit cancer cell proliferation effectively, suggesting that further research could elucidate similar properties for this compound .
- Chemical Reactivity : The compound's ability to undergo oxidation and reduction reactions opens avenues for further exploration in medicinal chemistry, particularly in synthesizing more potent analogs or derivatives that may enhance biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves sulfonylation of aniline derivatives followed by epoxide functionalization. For example, analogous sulfonamides are synthesized by reacting benzenesulfonyl chloride with substituted anilines in dioxane under reflux (70–80°C) with triethylamine as a base . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., dioxane, DMF) enhance nucleophilic substitution.
- Temperature control : Reflux conditions (e.g., 12–24 hours) improve conversion rates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >70% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Look for methoxy protons (δ 3.7–3.9 ppm), sulfonamide NH (δ 7.5–8.5 ppm), and epoxide protons (δ 3.1–4.2 ppm). Aromatic protons appear as multiplet signals (δ 6.8–7.9 ppm) .
- FTIR : Confirm sulfonamide S=O stretches (1150–1350 cm<sup>-1</sup>), epoxide C-O-C (850–950 cm<sup>-1</sup>), and methoxy C-O (1250 cm<sup>-1</sup>) .
- Mass spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns .
Advanced Research Questions
Q. How does the crystal structure of N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide influence its biological activity, and what crystallographic parameters are critical for structure-activity analysis?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals:
- Conformational flexibility : The dihedral angle between the benzene rings (e.g., 45–60°) affects binding to biological targets .
- Hydrogen bonding : Sulfonamide S=O groups form interactions with protein residues (e.g., backbone NH in enzyme active sites) .
- Packing motifs : Monoclinic space groups (e.g., P21/c) with unit cell dimensions (a = 10.04 Å, b = 9.02 Å, c = 20.42 Å) correlate with solubility and stability .
- Statistical validation : Refinement parameters (e.g., R factor < 0.05, wR < 0.10) ensure structural accuracy .
Q. What strategies can resolve contradictions in biological activity data across studies, such as divergent IC50 values in enzyme inhibition assays?
- Methodology :
- Assay standardization : Use consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations (e.g., 10 nM COX-2) to minimize variability .
- Dose-response curves : Fit data to Hill equations (GraphPad Prism) to calculate IC50 with 95% confidence intervals .
- Meta-analysis : Compare datasets using ANOVA or Tukey’s test to identify outliers caused by impurities (e.g., unreacted epoxide intermediates) .
Q. How can computational methods predict the reactivity of the epoxide group in N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide for targeted functionalization?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess epoxide ring strain and nucleophilic attack sites (e.g., C2 vs. C3 positions) .
- Molecular docking : Simulate binding to cytochrome P450 enzymes (AutoDock Vina) to predict regioselective oxidation .
- Kinetic studies : Monitor epoxide ring-opening with nucleophiles (e.g., amines, thiols) via <sup>1</sup>H NMR to validate computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
